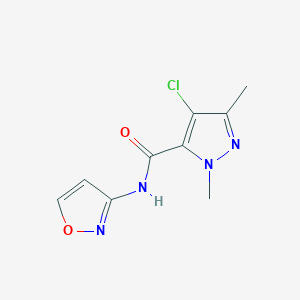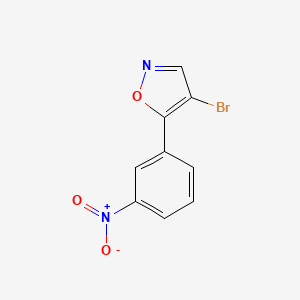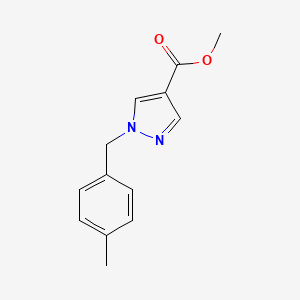![molecular formula C17H12F4N4O2S B10903801 4-{[(E)-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903801.png)
4-{[(E)-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[((E)-1-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a methoxy group, and a tetrafluorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the methoxy and tetrafluorophenoxy groups. Key steps include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Tetrafluorophenoxy Group: This can be accomplished through nucleophilic substitution reactions, where a suitable phenol derivative reacts with a tetrafluorobenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[((E)-1-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[((E)-1-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Materials Science: Its incorporation into polymers or other materials can impart desirable properties such as increased thermal stability or chemical resistance.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism by which 4-[((E)-1-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[((E)-1-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: shares similarities with other triazole-containing compounds, such as:
Uniqueness
The uniqueness of 4-[((E)-1-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C17H12F4N4O2S |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
4-[(E)-[4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H12F4N4O2S/c1-26-13-3-2-9(6-23-25-8-22-24-17(25)28)4-10(13)7-27-16-14(20)11(18)5-12(19)15(16)21/h2-6,8H,7H2,1H3,(H,24,28)/b23-6+ |
InChI Key |
ZZOACUXSVUIIDL-TXNBCWFRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C=NNC2=S)COC3=C(C(=CC(=C3F)F)F)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C=NNC2=S)COC3=C(C(=CC(=C3F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10903730.png)

![1-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-4,6-dimethylpyridin-2(1H)-one](/img/structure/B10903743.png)
![4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B10903746.png)
![4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B10903749.png)
![N'~1~,N'~5~-bis[(E)-pyridin-2-ylmethylidene]pentanedihydrazide](/img/structure/B10903752.png)

![Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10903757.png)

![ethyl (2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarboxylate](/img/structure/B10903769.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10903770.png)
![Cyclohexanecarboxamide, N-[3-[1-(5-methyl-2-furoylhydrazono)ethyl]phenyl]-](/img/structure/B10903780.png)

![1-(2,6-dimethylpiperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10903791.png)
